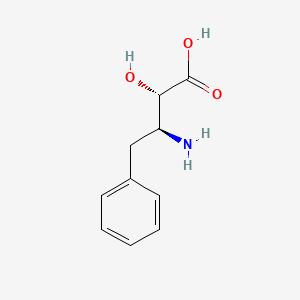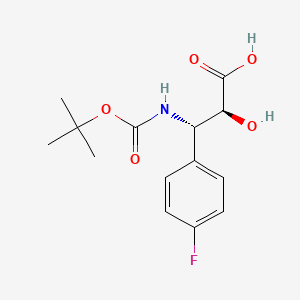
2-Quinoxalinethiol
Vue d'ensemble
Description
2-Quinoxalinethiol, also known as 1H-Quinoxaline-2-thione, is an organic compound with the molecular formula C8H6N2S. It is a heterocyclic compound containing a quinoxaline ring system with a thiol group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
2-Quinoxalinethiol has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Quinoxalinethiol can be synthesized through several methods. One common approach involves the reaction of quinoxaline with thiol reagents. For instance, the reaction of quinoxaline with thiourea in the presence of a base can yield this compound . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Quinoxalinethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents, such as alkyl halides or acyl chlorides, under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoxaline-2-sulfonic acid, while substitution reactions can produce various alkyl or acyl derivatives .
Mécanisme D'action
The mechanism of action of 2-Quinoxalinethiol involves its interaction with molecular targets and pathways within biological systems. It can act as a kinase inhibitor, interfering with the activity of specific enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Additionally, this compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Quinoxaline: A parent compound with a similar ring structure but lacking the thiol group.
2-Mercaptoquinoxaline: Similar to 2-Quinoxalinethiol but with a mercapto group instead of a thiol group.
Quinoxaline-2-thione: Another closely related compound with a thione group at the second position.
Uniqueness: this compound is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and as a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXGZFDGDSRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377048 | |
| Record name | 2-Quinoxalinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-54-5 | |
| Record name | 2-Quinoxalinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Quinoxalinethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8JT3NXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is quinoxaline-2-thiol synthesized?
A1: A recent study [] describes a facile synthesis of quinoxaline-2-thiol from readily available starting materials. The method involves reacting phenacyl sulfoxides bearing 1-methyl-1H-tetrazole with ortho-aryl diamines. This reaction proceeds through a series of steps, including the generation of sulfines, site-selective carbophilic addition, elimination, intramolecular nucleophilic addition, and finally, dehydration condensation. This approach offers a direct and simplified route to obtain quinoxaline-2-thiols with moderate to good yields.
Q2: What are the potential applications of quinoxaline-2-thiol and its derivatives?
A2: Quinoxaline-2-thiol and its derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments []. Research suggests that these compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The effectiveness of these inhibitors is influenced by their molecular structure, particularly the presence of electron-donating or electron-withdrawing groups.
Q3: How do structural modifications of quinoxaline-2-thiol influence its corrosion inhibition properties?
A3: Experimental and computational studies have investigated the structure-activity relationship (SAR) of quinoxaline-2-thiol derivatives in the context of corrosion inhibition []. The results indicate that the introduction of electron-donating groups, such as hydroxyl (-OH) or thiol (-SH), enhances the inhibition efficiency. This enhancement is attributed to the increased electron density on the quinoxaline ring, facilitating stronger adsorption onto the metal surface. Conversely, electron-withdrawing groups tend to diminish the inhibition efficacy.
Q4: Are there any environmental concerns associated with quinoxaline-2-thiol?
A4: While quinoxaline-2-thiol exhibits promising properties as a corrosion inhibitor, its use in agricultural insecticides like quinalphos has raised environmental concerns []. Studies have shown that quinalphos and its metabolites, including quinoxaline-2-thiol, can negatively impact soil microbial activity, particularly arginine ammonification. These effects can disrupt nitrogen cycling in the soil, potentially affecting plant growth and overall soil health.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















